N-cyclopropyl-2-piperazin-1-ylacetamide
Description
The study of N-cyclopropyl-2-piperazin-1-ylacetamide is rooted in the extensive and fruitful history of piperazine (B1678402) derivatives in drug discovery. This introductory section provides a contextual backdrop, highlighting the importance of the piperazine moiety, an overview of the research concerning this compound and its analogs, and the overarching goals of academic inquiry into this specific compound.
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its unique structural and physicochemical properties contribute to its prevalence in a wide array of therapeutic agents. The versatile nature of the piperazine structure allows for facile modifications, enabling the development of new bioactive molecules for various diseases. nih.gov The two nitrogen atoms in the piperazine ring provide a large polar surface area and opportunities for hydrogen bond donors and acceptors, which can lead to improved water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov
Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects. researchgate.netresearchgate.net The ability of the piperazine nucleus to be readily substituted at its nitrogen atoms allows for the fine-tuning of a compound's biological activity and selectivity for specific molecular targets. This structural versatility has made piperazine a key building block in the synthesis of numerous clinically successful drugs.
While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of its analogues provide valuable insights into its potential areas of investigation. The core structure of this compound combines a cyclopropyl (B3062369) group, an acetamide (B32628) linker, and a piperazine ring, each of which can be systematically modified to explore structure-activity relationships (SAR).
Research on analogous compounds often involves the synthesis of a series of derivatives where each part of the molecule is altered to understand its contribution to biological activity. For instance, studies on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have explored their potential as COX-2 inhibitors for anti-inflammatory applications. In such studies, various substituents are introduced onto the piperazine ring to modulate potency and selectivity.
Another research avenue for similar structures involves their evaluation for antimicrobial and anticancer activities. For example, studies on 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamides have revealed compounds with significant antibacterial and antifungal properties. These investigations often include molecular docking studies to elucidate the binding interactions with their biological targets.
The general synthetic approach to these types of compounds often involves a multi-step process. A common method is the reaction of a substituted piperazine with a chloroacetylated amine or other suitable electrophile. The starting materials can be varied to produce a library of analogs for biological screening.
Table 1: Representative Analogues of this compound and their Investigated Activities
| Analog Structure | Investigated Activity |
| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives | Anti-inflammatory (COX-2 inhibition) |
| 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamide derivatives | Antimicrobial (antibacterial and antifungal) |
| N-Arylpiperazine derivatives with a dihydrothiazole ring | 5-HT1A receptor affinity and cytotoxic activity |
| N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide | Pharmaceutical intermediate |
This table is illustrative and showcases research on compounds structurally related to this compound. Specific biological activities for the title compound are not extensively reported.
Based on the research trajectories of its analogs, the academic study of this compound would likely encompass several key objectives. A primary goal would be the synthesis and full chemical characterization of the compound. This would involve developing an efficient and scalable synthetic route and confirming the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Following its synthesis, a key objective would be the biological evaluation of this compound across a range of assays to identify any potential therapeutic activities. Given the pharmacological profile of related piperazine-acetamide derivatives, screening for anti-inflammatory, antimicrobial, and anticancer properties would be a logical starting point.
A significant part of the research scope would involve a systematic exploration of the structure-activity relationship (SAR). This would entail the synthesis of a library of analogs by modifying the cyclopropyl group, the piperazine ring, and the acetamide linker. By comparing the biological activities of these analogs, researchers could identify the key structural features required for a desired pharmacological effect.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H17N3O |
| Molecular Weight | 183.25 g/mol |
| XLogP3 | -0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 183.137161 g/mol |
| Monoisotopic Mass | 183.137161 g/mol |
| Topological Polar Surface Area | 55.4 Ų |
| Heavy Atom Count | 13 |
Data sourced from PubChem. uni.lu
Further research would likely involve computational studies, such as molecular docking, to predict and rationalize the binding of this compound and its analogs to specific biological targets. These in silico methods can guide the design of more potent and selective compounds. Ultimately, the overarching objective of such academic research would be to determine if this compound or its optimized analogs have the potential to be developed into new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12/h8,10H,1-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGKMZFJVPGLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407129 | |
| Record name | N-cyclopropyl-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847783-37-3 | |
| Record name | N-cyclopropyl-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopropyl-2-(piperazin-1-yl)acetamide | |
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Synthetic Methodologies and Chemical Derivatization of N Cyclopropyl 2 Piperazin 1 Ylacetamide
Strategic Approaches for Amide Bond Formation in the Synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide
The crucial step in synthesizing this compound is the formation of the amide bond between a piperazine (B1678402) precursor, such as 2-(piperazin-1-yl)acetic acid or its derivatives, and cyclopropylamine (B47189). A common and straightforward method involves the use of standard coupling reagents. For instance, reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to activate the carboxylic acid for nucleophilic attack by the amine. acgpubs.org
A typical reaction would involve activating 2-(piperazin-1-yl)acetic acid (often with the N4-position of the piperazine protected, e.g., with a Boc group) with a coupling agent, followed by the addition of cyclopropylamine to form the desired amide bond. nih.gov
| Reagent Class | Example Reagents | Role in Amide Synthesis |
| Carbodiimides | EDC, DCC, DIC | Activate carboxylic acids to form O-acylisourea intermediates. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Activate carboxylic acids, often used for sterically hindered amines. mdpi.com |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Highly efficient reagents that minimize racemization. peptide.com |
| Additives | HOBt, HOAt | Used with coupling reagents to suppress side reactions and reduce racemization. peptide.com |
Catalytic Acylation Techniques
Catalytic acylation represents a more atom-economical approach to amide bond formation. These methods typically involve the in-situ activation of a carboxylic acid by a catalyst, which is then regenerated in the reaction cycle. While direct catalytic acylation of 2-(piperazin-1-yl)acetic acid with cyclopropylamine is not extensively documented for this specific molecule, the principles can be applied. Boronic acid catalysts, for example, have been shown to facilitate the direct amidation of carboxylic acids with amines by forming an activated acyl-boronate species.
The reaction would proceed by mixing the piperazine-acetic acid precursor, cyclopropylamine, and a catalytic amount of a suitable Lewis acid, such as a boronic acid derivative, often with azeotropic removal of water to drive the reaction to completion.
Dehydrogenative Amidation Protocols
Dehydrogenative amidation offers a direct route to amides from alcohols and amines, or from carboxylic acids and amines via an oxidative pathway, releasing hydrogen or water as the only byproduct. This approach avoids the need for pre-activation of the carboxylic acid. A hypothetical route could involve the reaction of a suitable piperazine-containing alcohol with cyclopropylamine in the presence of a transition-metal catalyst (e.g., Ruthenium or Iridium complexes), which facilitates the oxidative coupling.
Aminocarbonylation and Hydroamination Routes
Aminocarbonylation is a powerful method for amide synthesis that incorporates a molecule of carbon monoxide (CO). organic-chemistry.orgmdpi.com A potential pathway to this compound could involve the palladium-catalyzed reaction of a piperazinyl halide, carbon monoxide, and cyclopropylamine. nih.gov This three-component reaction builds the acetamide (B32628) backbone in a single step.
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, could also be envisioned as a route to a precursor. For example, the hydroamination of an N-cyclopropyl-substituted alkyne with piperazine could generate an enamine intermediate, which could then be converted to the desired acetamide.
Transamidation and Oxidative Amidation Methods
Transamidation involves the exchange of the amine portion of an existing amide with a different amine. mdpi.com To synthesize the target compound, one could start with a readily available amide, such as 2-(piperazin-1-yl)acetamide, and react it with cyclopropylamine. researchgate.net This reaction is often an equilibrium process and may require a catalyst (such as boronic acids or certain metal complexes) and conditions that remove the displaced ammonia (B1221849) to drive the reaction forward. mdpi.com
Oxidative amidation provides a route to amides from aldehydes or alcohols and amines. For instance, the reaction of piperazin-1-ylacetaldehyde with cyclopropylamine in the presence of an oxidizing agent would directly yield this compound. Another approach involves the oxidative C-C bond cleavage of specific ketones in the presence of an amine to form an amide. semanticscholar.orgnih.gov
Advanced Synthetic Approaches for Piperazine Ring Functionalization
The piperazine ring is a common scaffold in pharmaceuticals, and its functionalization is key to modulating a molecule's properties. nih.govrsc.org While direct C-H functionalization is an emerging field, N-alkylation remains the most common strategy for derivatization.
Reductive Amination Strategies for Piperazine Derivatives
Reductive amination is one of the most important and versatile methods for forming C-N bonds and is widely used for the N-alkylation of piperazines. mdpi.comnih.gov This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govorganic-chemistry.orgnih.gov
For the synthesis of precursors to this compound, reductive amination is a key tool. For example, if one starts with piperazine, one nitrogen can be acylated to form 2-(piperazin-1-yl)acetamide. The remaining N-H bond can then be functionalized via reductive amination. Reacting this intermediate with an aldehyde or ketone in the presence of a suitable reducing agent would install a substituent at the N4 position.
Alternatively, a precursor like 1-(cyclopropylmethyl)piperazine (B1349455) could be synthesized via reductive amination of piperazine with cyclopropanecarbaldehyde. mdpi.com This intermediate could then be reacted with a suitable two-carbon electrophile (like chloroacetyl chloride) to build the acetamide portion, followed by amidation with cyclopropylamine.
| Reagent Type | Example Reagents | Typical Use in Reductive Amination |
| Reducing Agents | Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride (NaBH3CN) | Mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl group. mdpi.comnih.gov |
| Carbonyl Compounds | Aldehydes (e.g., Cyclopropanecarbaldehyde), Ketones | React with the piperazine nitrogen to form the iminium intermediate. |
| Catalytic Hydrogenation | H2 gas with catalysts like Pd/C, PtO2 | A "greener" alternative for the reduction step. |
This methodology provides a robust and high-yielding route to a wide array of N-substituted piperazine derivatives, forming the foundation for the synthesis of complex molecules like this compound.
Alkylation and Acylation of the Piperazine Nitrogen
The secondary amine in the piperazine ring of this compound is a nucleophilic center, making it amenable to both alkylation and acylation reactions. These reactions are fundamental in creating a diverse library of derivatives.
Alkylation: The introduction of an alkyl group onto the piperazine nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. Reductive amination is another common method, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com For instance, the reaction with a simple alkyl halide, such as ethyl iodide, in the presence of a non-nucleophilic base like potassium carbonate, would yield the corresponding N-ethyl derivative. The choice of solvent is critical and often involves polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the reaction. researchgate.net
Acylation: Acylation of the piperazine nitrogen introduces an acyl group, typically from an acyl chloride or anhydride, to form an amide linkage. These reactions are generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl). For example, reacting this compound with acetyl chloride would yield the N-acetyl derivative. The reaction conditions are typically mild, often conducted at room temperature. rsc.org
The table below illustrates hypothetical examples of alkylation and acylation products starting from this compound.
| Reagent | Reaction Type | Product Name |
| Ethyl iodide | Alkylation | N-cyclopropyl-2-(4-ethylpiperazin-1-yl)acetamide |
| Benzyl bromide | Alkylation | N-cyclopropyl-2-(4-benzylpiperazin-1-yl)acetamide |
| Acetyl chloride | Acylation | N-cyclopropyl-2-(4-acetylpiperazin-1-yl)acetamide |
| Benzoyl chloride | Acylation | N-cyclopropyl-2-(4-benzoylpiperazin-1-yl)acetamide |
Novel Methodologies under Solvent-Free Conditions and Green Chemistry Principles
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of amides like this compound, solvent-free and green chemistry approaches are being explored to minimize waste and the use of hazardous materials. researchgate.netucl.ac.uk
One such approach involves the use of catalysts like boric acid for the direct amidation of carboxylic acids and amines under solvent-free conditions. researchgate.net This method often involves simply triturating the reactants and heating the mixture, leading to high reaction rates and good yields. researchgate.net Another green approach is the use of catalytic methods that avoid stoichiometric activating reagents, which are common in traditional amide synthesis but generate significant waste. ucl.ac.uk Boronic acids have been reported as effective catalysts for amidations, often requiring azeotropic removal of water. ucl.ac.uk
Furthermore, photoredox catalysis has emerged as a sustainable method for chemical synthesis, including the formation of C-N bonds. mdpi.com These reactions can often be performed under mild conditions and can offer alternative reaction pathways that are more atom-economical. mdpi.com
Structural Elucidation and Advanced Analytical Characterization Techniques for this compound and its Analogues
The unambiguous determination of the structure of this compound and its derivatives relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals for each proton in the molecule. The cyclopropyl (B3062369) group would show complex multiplets in the upfield region (typically 0.4-0.8 ppm for the CH₂ protons and 2.5-2.8 ppm for the CH proton). The piperazine ring protons would likely appear as broad singlets or multiplets in the range of 2.5-3.5 ppm. The methylene (B1212753) protons adjacent to the amide carbonyl would be expected around 3.0-3.5 ppm. The amide N-H proton would give a signal that can vary in chemical shift depending on the solvent and concentration, but is often observed between 7.5 and 8.5 ppm. nih.gov Studies on secondary N-cyclopropyl amides have shown that they can exist as a mixture of E and Z rotamers around the amide bond, which could lead to the observation of two sets of signals for the protons near the amide group. acs.orgacs.org
¹³C NMR: The ¹³C NMR spectrum would provide information about the carbon framework. The cyclopropyl carbons would appear at high field (around 15-30 ppm for the CH₂ carbons and 30-40 ppm for the CH carbon). The piperazine carbons would resonate in the 40-60 ppm range. The methylene carbon adjacent to the carbonyl would be expected around 50-60 ppm, and the amide carbonyl carbon would appear significantly downfield, typically in the range of 170-175 ppm.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for the core structure of this compound.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH | 2.5-2.8 | 30-40 |
| Cyclopropyl CH₂ | 0.4-0.8 | 15-30 |
| Piperazine CH₂ | 2.5-3.5 | 40-60 |
| Methylene (CH₂CO) | 3.0-3.5 | 50-60 |
| Amide NH | 7.5-8.5 | - |
| Carbonyl C=O | - | 170-175 |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. nih.gov
Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Cleavage of the bonds within the piperazine ring and the bond between the piperazine ring and the acetyl group are expected fragmentation pathways. xml-journal.netresearchgate.net Common fragments would likely include ions corresponding to the cyclopropyl amide moiety and the piperazine ring.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an invaluable tool for analyzing reaction mixtures and assessing the purity of synthesized compounds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. A strong absorption band between 1630 and 1680 cm⁻¹ would be indicative of the C=O stretching vibration of the secondary amide. spectroscopyonline.com The N-H stretching vibration of the amide would appear as a single, sharp peak in the region of 3200-3500 cm⁻¹. wpmucdn.comquora.com The presence of a secondary amine in the piperazine ring would also give rise to an N-H stretching band in a similar region, which might overlap with the amide N-H stretch. C-N stretching vibrations for the amide and the piperazine ring would be expected in the 1200-1400 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl and piperazine methylene groups would be observed around 2800-3000 cm⁻¹. rockymountainlabs.com
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Amide C=O stretch | 1630-1680 |
| Amide N-H stretch | 3200-3500 |
| Amine N-H stretch | 3200-3500 |
| C-N stretch | 1200-1400 |
| C-H stretch (aliphatic) | 2800-3000 |
Structure Activity Relationship Sar and Analogue Design for N Cyclopropyl 2 Piperazin 1 Ylacetamide Series
Principles and Strategies in Analogue Design for Lead Optimization
The journey from a lead compound to a clinical candidate is a meticulous process of molecular refinement. For the N-cyclopropyl-2-piperazin-1-ylacetamide series, several established principles of analogue design are instrumental in optimizing its pharmacological profile.
Bioisosteric Replacements and Functional Group Modifications
Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, is a powerful strategy to enhance a molecule's potency, selectivity, and pharmacokinetic properties. In the context of this compound analogues, the piperazine (B1678402) ring is a prime target for such modifications. Replacing the piperazine with other cyclic amines, such as homopiperazine (B121016) or piperidine (B6355638), can modulate the basicity (pKa) and lipophilicity of the molecule, which in turn can influence its target binding and absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, modifications to the N-cyclopropylacetamide moiety can yield significant improvements. For instance, the cyclopropyl (B3062369) group, known for its unique electronic properties and ability to introduce conformational rigidity, can be replaced with other small alkyl groups or strained ring systems to probe the steric and electronic requirements of the binding pocket. The amide linkage itself can be altered, for example, to a sulfonamide or a reverse amide, to explore different hydrogen bonding patterns and metabolic stabilities.
Positional Analogue Scanning for Multiparameter Optimization
Systematic exploration of the chemical space around the lead scaffold is achieved through positional analogue scanning. This involves introducing various substituents at different positions of the molecule to simultaneously optimize multiple parameters, including potency, selectivity, and metabolic stability. For this compound analogues, this could involve substitutions on the piperazine ring. Introducing small alkyl or electron-withdrawing groups at the N-4 position of the piperazine can significantly impact the molecule's basicity and interaction with off-target proteins.
Stereochemical Considerations in Analogue Design
The three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Stereochemistry plays a vital role in the design of this compound analogues, particularly if substitutions on the piperazine or cyclopropyl rings create chiral centers. The different enantiomers or diastereomers of a chiral analogue can exhibit vastly different potencies, selectivities, and metabolic profiles.
For instance, if a methyl group is introduced onto the piperazine ring, the resulting (R)- and (S)-enantiomers may have distinct binding affinities for the target receptor. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the lead optimization process to identify the most active and safest stereoisomer for further development.
Identification of Key Pharmacophores and Structural Motifs within this compound Analogues
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound series, several key pharmacophoric features can be identified:
The Basic Nitrogen Atom: The nitrogen atom of the piperazine ring, which is typically protonated at physiological pH, often acts as a key hydrogen bond donor or participates in an ionic interaction with an acidic residue in the target protein's binding pocket.
The Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide (B32628) group serves as a crucial hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor in the receptor.
The Hydrophobic Cyclopropyl Group: The cyclopropyl ring provides a constrained hydrophobic moiety that can fit into a specific hydrophobic pocket within the target protein. Its rigid nature helps to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.
The Piperazine Ring as a Scaffold: The piperazine ring acts as a central scaffold, holding the other pharmacophoric elements in the correct spatial orientation for optimal interaction with the target.
The interplay of these structural motifs is critical for the biological activity of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing robust QSAR models, medicinal chemists can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
For the this compound series, a QSAR model could be developed using a dataset of synthesized analogues with their corresponding biological activities (e.g., IC50 or Ki values). Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties, and topological indices), would be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model.
A successful QSAR model could reveal which molecular properties are most influential for biological activity. For example, the model might indicate that a certain range of lipophilicity or a specific electronic charge distribution on the piperazine ring is optimal for potency. These insights can then guide the design of new analogues with improved activity.
Impact of Structural Modifications on Biological Potency and Selectivity Profiles
The true test of the principles of analogue design lies in the synthesis and biological evaluation of new compounds. The following data table, while illustrative due to the limited publicly available data on this specific series, demonstrates how systematic structural modifications can impact the biological potency and selectivity of this compound analogues. The hypothetical data is based on general SAR principles observed in similar piperazine-containing compounds targeting G-protein coupled receptors (GPCRs).
Table 1: Illustrative Biological Activity of this compound Analogues This data is hypothetical and for illustrative purposes only.
| Compound ID | R1 (on Piperazine N-4) | R2 (on Cyclopropyl) | Target A (Ki, nM) | Target B (Ki, nM) | Selectivity (Target B/Target A) |
| 1 | H | H | 100 | 500 | 5 |
| 2 | CH3 | H | 50 | 750 | 15 |
| 3 | C2H5 | H | 120 | 600 | 5 |
| 4 | H | CH3 (cis) | 80 | 400 | 5 |
| 5 | H | CH3 (trans) | 150 | 800 | 5.3 |
| 6 | CH3 | CH3 (cis) | 30 | 900 | 30 |
Data is not from a specific study and is intended to demonstrate SAR principles.
From this illustrative data, several SAR trends can be inferred:
Substitution on the Piperazine Nitrogen (R1): A small alkyl substituent, such as a methyl group (Compound 2 ), appears to be beneficial for potency at Target A compared to the unsubstituted analogue (Compound 1 ). However, increasing the alkyl chain length to an ethyl group (Compound 3 ) leads to a decrease in potency, suggesting a size limitation in the binding pocket. The methyl substitution also significantly improves selectivity for Target A over Target B.
Substitution on the Cyclopropyl Ring (R2): The introduction of a methyl group on the cyclopropyl ring (Compounds 4 and 5 ) shows a modest impact on potency, with the cis stereoisomer (Compound 4 ) being slightly more potent than the parent compound. This highlights the importance of stereochemistry in analogue design.
Combined Substitutions: The combination of a methyl group on both the piperazine and the cyclopropyl ring (Compound 6 ) results in the most potent and selective analogue in this illustrative series. This suggests a synergistic effect of the two modifications, where each group contributes to a more optimal fit within the target's binding site.
These hypothetical findings underscore the iterative nature of lead optimization, where each structural modification provides valuable information to guide the design of the next generation of more potent and selective compounds.
Computational Chemistry and Molecular Modeling of N Cyclopropyl 2 Piperazin 1 Ylacetamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular geometry and the distribution of electrons, which are crucial for predicting chemical reactivity and stability.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations for N-cyclopropyl-2-piperazin-1-ylacetamide are typically performed to optimize the molecular geometry and to calculate various molecular properties. The choice of functional and basis set is critical for obtaining accurate results. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(2d,2p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govnih.gov
The optimized geometry from DFT calculations reveals the most stable three-dimensional arrangement of the atoms in the molecule. This includes bond lengths, bond angles, and dihedral angles. For this compound, the calculations would likely show a non-planar conformation of the piperazine (B1678402) ring, typically a chair conformation, which is the most stable form. The cyclopropyl (B3062369) group and the acetamide (B32628) moiety would adopt specific orientations to minimize steric hindrance.
Table 1: Selected Optimized Geometrical Parameters of this compound Calculated using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N (amide) | 1.35 | - | - |
| N-C (cyclopropyl) | 1.46 | - | - |
| C-C (cyclopropyl) | 1.51 | - | - |
| C-N (piperazine) | 1.47 | - | - |
| C-C-N (amide) | - | 115.0 | - |
| C-N-C (amide) | - | 122.5 | - |
| O=C-N-C | - | - | 178.5 |
| C-N-C-C (piperazine) | - | - | 55.8 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the piperazine ring and the amide nitrogen, as these are the most electron-rich regions. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the acetamide moiety, which is the most electron-deficient part of the molecule. The HOMO-LUMO energy gap can be calculated from the DFT results and provides insight into the molecule's kinetic stability and its potential to participate in chemical reactions.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -0.21 |
| HOMO-LUMO Gap (ΔE) | 6.33 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations.
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the wavefunction in terms of localized bonds and lone pairs, providing a detailed picture of intramolecular interactions and charge delocalization. materialsciencejournal.orgresearchgate.netwisc.edu NBO analysis can identify hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. uba.ar The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov
Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N (amide) | π(C=O) | 45.8 |
| LP(1) N (piperazine) | σ(C-C) | 3.2 |
| LP(1) N (piperazine) | σ(C-H) | 2.5 |
| LP(1) O | σ(N-C) | 1.8 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific NBO calculations.
Molecular Docking and Receptor-Ligand Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding affinity and understanding the molecular basis of ligand-receptor interactions. nih.govmdpi.com
For this compound, molecular docking studies would involve docking the molecule into the binding site of a specific biological target, such as a G-protein coupled receptor or an enzyme. nih.govresearchgate.netmdpi.com The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.
The results of a docking study would provide one or more predicted binding poses, ranked by their docking scores. The binding mode describes the specific orientation of the ligand and its interactions with the amino acid residues of the receptor. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), provides a quantitative measure of the strength of the ligand-receptor interaction.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Binding Pose | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| 1 | -8.5 | 50 | Asp110, Phe290, Trp320 |
| 2 | -8.2 | 85 | Tyr150, His299 |
| 3 | -7.9 | 150 | Val145, Ile298 |
Note: The data in this table is illustrative and based on a hypothetical docking scenario. Actual values would depend on the specific receptor and docking software used.
By analyzing the predicted binding poses from molecular docking, it is possible to elucidate the molecular mechanisms of action of this compound. The specific interactions between the ligand and the receptor's amino acid residues can explain its biological activity. nih.gov For example, a hydrogen bond between the carbonyl oxygen of the acetamide group and a specific residue in the receptor could be crucial for its agonist or antagonist activity. The protonated nitrogen of the piperazine ring could form a key ionic interaction with an acidic residue like aspartic acid. nih.gov
The cyclopropyl group and other hydrophobic parts of the molecule would likely engage in van der Waals interactions with hydrophobic pockets within the receptor's binding site. Understanding these interactions at an atomic level is essential for structure-activity relationship (SAR) studies and for the rational design of new, more potent, and selective analogs. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are instrumental in exploring its conformational flexibility, which is crucial for understanding its biological activity. The piperazine ring, in particular, can adopt various conformations, such as chair, boat, and twist-boat, and the orientation of the N-cyclopropylacetamide substituent can also vary. nih.govbeilstein-journals.org
The process of running an MD simulation for conformational analysis typically involves:
System Setup: A 3D model of this compound is placed in a simulation box, often solvated with water molecules to mimic physiological conditions.
Force Field Application: A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to define the potential energy of the system. The force field is a set of parameters that describe the interactions between atoms, including bond lengths, angles, and dihedrals, as well as non-bonded van der Waals and electrostatic interactions.
Simulation Run: The simulation is run for a specified period, typically nanoseconds to microseconds, allowing the molecule to explore different conformational states.
Analysis of the MD trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For instance, studies on other piperazine derivatives have shown that conformational flexibility can be a key determinant of their inhibitory activity against biological targets. nih.gov The insights gained from MD simulations can guide the design of more rigid analogs with potentially higher affinity and selectivity.
A hypothetical conformational analysis of this compound might yield the following data, showcasing the relative populations of different conformers of the piperazine ring.
| Piperazine Conformer | Relative Population (%) | Potential Energy (kcal/mol) |
|---|---|---|
| Chair | 75.2 | -5.8 |
| Twist-Boat | 20.5 | -3.2 |
| Boat | 4.3 | -1.1 |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. uni.lu Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.net For this compound, DFT calculations can be employed to determine its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
These calculations are typically performed using a specific functional (e.g., B3LYP, CAM-B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential as an NLO material. A larger β value suggests a stronger NLO response. Theoretical calculations on similar organic molecules have shown that the presence of donor-acceptor groups can enhance NLO properties.
A predicted NLO properties table for this compound, based on DFT calculations, might look as follows.
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 3.45 | Debye |
| Polarizability (α) | 15.2 x 10-24 | esu |
| First-Order Hyperpolarizability (β) | 8.9 x 10-30 | esu |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. The MEP map provides valuable information about the charge distribution and is useful for predicting a molecule's reactivity and intermolecular interactions. acs.org Red regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen of the acetamide group, making it a potential hydrogen bond acceptor. The hydrogen atom on the secondary amine of the piperazine ring would likely be a region of positive potential, indicating its role as a hydrogen bond donor. Understanding these electrostatic features is critical in drug design for predicting how the molecule might interact with a biological target.
Computational Approaches in Drug Design and Optimization
The this compound scaffold can serve as a starting point for the design and optimization of new therapeutic agents. Computational approaches are integral to this process, enabling the efficient exploration of chemical space and the prediction of key drug-like properties. sysrevpharm.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For analogs of this compound, docking studies can help to identify potential biological targets and to understand the key interactions that contribute to binding affinity. For example, a study on structurally related N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs used molecular docking to investigate their binding to the COX-2 enzyme. nih.gov
3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural and electronic properties. These models can be used to predict the activity of new, unsynthesized analogs and to guide the optimization of lead compounds.
The integration of these computational methods allows for a rational, structure-based approach to drug design, accelerating the discovery of new and effective medicines. sysrevpharm.org The cyclopropane (B1198618) ring is also a valuable structural motif in medicinal chemistry, known to enhance metabolic stability and binding affinity. mdpi.com
Preclinical Pharmacokinetic Assessment Adme for N Cyclopropyl 2 Piperazin 1 Ylacetamide Candidates
Computational and In Silico Pharmacokinetic Predictions
Computational and in silico methods are integral to modern drug discovery, offering early predictions of a compound's pharmacokinetic profile. These models use the chemical structure of a candidate, such as N-cyclopropyl-2-piperazin-1-ylacetamide, to estimate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This approach allows for the rapid screening of numerous compounds, prioritizing those with a higher likelihood of success in later-stage development. nih.gov
For piperazine (B1678402) derivatives, a class to which this compound belongs, in silico tools are frequently employed to predict key pharmacokinetic parameters. mdpi.comscilit.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate molecular descriptors with biological activity and pharmacokinetic properties. mdpi.com Descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are used to predict a compound's behavior in the body. nih.gov
Various software platforms and algorithms are utilized for these predictions. nih.govmdpi.com These tools can estimate properties like gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. mdpi.comacs.org While specific in silico ADME data for this compound is not extensively available in publicly accessible literature, the general parameters for structurally related piperazine derivatives are often assessed.
Below is an interactive table illustrating the typical ADME parameters predicted by in silico tools for a hypothetical compound with characteristics similar to a small molecule piperazine derivative.
| ADME Parameter | Predicted Value | Significance |
| Absorption | ||
| Oral Bioavailability | > 80% | High potential for oral administration. |
| Intestinal Absorption (human) | High | Readily absorbed from the gastrointestinal tract. |
| P-glycoprotein Substrate | No | Low potential for efflux from target cells. mdpi.com |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity. |
| Plasma Protein Binding (PPB) | < 90% | Higher fraction of unbound, active drug. |
| Volume of Distribution (VDss) | 1-5 L/kg | Indicates distribution into tissues. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |
| CYP450 3A4 Inhibitor | No | Low risk of drug-drug interactions with CYP3A4 substrates. |
| Excretion | ||
| Total Clearance | 5-15 mL/min/kg | Moderate rate of elimination from the body. |
| Renal Excretion | Moderate | A significant portion may be cleared by the kidneys. |
In Vitro to In Vivo Extrapolation (IVIVE) Methodologies in ADME
In Vitro to In Vivo Extrapolation (IVIVE) serves as a crucial bridge between laboratory experiments and clinical outcomes, aiming to predict the in vivo pharmacokinetic behavior of a drug from in vitro data. altex.orgnih.gov This methodology is essential for translating data from cell-based assays and other non-animal models into meaningful predictions of human pharmacokinetics, thereby reducing reliance on animal testing and expediting drug development. altex.org
The core principle of IVIVE involves integrating in vitro data on drug metabolism and transport with physiological parameters within mathematical models, such as physiologically-based pharmacokinetic (PBPK) models. altex.org For a compound like this compound, key in vitro parameters would be determined using systems like human liver microsomes or hepatocytes to measure metabolic clearance, and Caco-2 cell monolayers to assess intestinal permeability. nih.gov
The process typically involves the following steps:
In Vitro Data Generation: Key parameters such as intrinsic clearance (CLint) from liver microsomes and permeability from cell-based assays are measured.
Scaling and Integration: These in vitro values are scaled to reflect the whole organ and eventually the whole body. For example, hepatic clearance is extrapolated from CLint using models that account for liver blood flow and plasma protein binding.
PBPK Modeling: The scaled parameters are incorporated into PBPK models, which are multi-compartment models representing different organs and tissues connected by blood flow. These models can then simulate the ADME profile of the drug in a virtual population.
The accuracy of IVIVE predictions is dependent on the quality of the in vitro data and the sophistication of the physiological models used. nih.gov For orally administered drugs, IVIVE is particularly useful for predicting oral bioavailability by considering the interplay between intestinal absorption and first-pass metabolism in the gut wall and liver. nih.gov While specific IVIVE studies for this compound are not detailed in available scientific literature, the established methodologies are broadly applicable to novel chemical entities of its class.
Below is an interactive table outlining the key components and considerations in an IVIVE workflow for a new chemical entity.
| IVIVE Component | In Vitro Assay | In Vivo Parameter Predicted | Key Considerations |
| Absorption | Caco-2 Permeability Assay | Fraction absorbed (Fa) | Efflux transporter activity (e.g., P-gp). mdpi.com |
| Metabolism | Human Liver Microsomes | Intrinsic Clearance (CLint) | Enzyme kinetics, species differences. |
| Distribution | Plasma Protein Binding Assay | Unbound fraction in plasma (fu) | Tissue binding, blood-to-plasma ratio. |
| Extrapolation | PBPK Modeling | Systemic Clearance (CL), Volume of Distribution (Vd), Oral Bioavailability (F) | Physiological parameters (organ blood flow, tissue volumes). altex.org |
Toxicological Research Methodologies for N Cyclopropyl 2 Piperazin 1 Ylacetamide Analogues
In Vitro Toxicology Testing Protocols
In vitro toxicology studies are conducted in the early stages of safety assessment to provide mechanistic insights and to screen out compounds with unfavorable toxicity profiles. These methods offer a high-throughput and cost-effective means of evaluating the potential toxicity of N-cyclopropyl-2-piperazin-1-ylacetamide analogues.
Cell viability, cytotoxicity, and cell proliferation assays are fundamental in vitro methods used to assess the effects of chemical compounds on cellular health. These assays are crucial for determining the concentration at which a compound begins to exert toxic effects on cells. For this compound analogues, a variety of cell lines are utilized to represent different tissues and organs.
One of the most common methods employed is the MTT assay, which measures the metabolic activity of cells. In this assay, viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govmdpi.com The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). For instance, a study on a series of piperazine-linked quinolinequinones demonstrated their cytotoxic potential against various cancer cell lines. nih.gov
Another frequently used method is the neutral red uptake assay. This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. researchgate.netfarmaceut.org The amount of dye absorbed is proportional to the number of viable cells.
The sulforhodamine B (SRB) assay is a method based on the measurement of cellular protein content. nih.gov It is a sensitive and reproducible assay for cytotoxicity screening. In a study evaluating novel N-arylpiperazines, the SRB assay was used to determine the cytotoxic effects on human prostate and breast cancer cell lines. nih.gov
The resazurin-based viability assay is another popular method that utilizes the ability of living cells to convert the non-fluorescent dye resazurin (B115843) into the highly fluorescent resorufin, providing a reliable measure of metabolic activity and cell viability. mdpi.com
The following interactive data table summarizes the typical results from a cell viability assay for a hypothetical this compound analogue.
| Cell Line | Assay Type | Endpoint | Value (µM) |
| HepG2 (Liver) | MTT | IC50 | 75.3 |
| HEK293 (Kidney) | Neutral Red | IC50 | 92.1 |
| A549 (Lung) | SRB | IC50 | 68.5 |
| H9c2 (Heart) | Resazurin | IC50 | 85.2 |
Genotoxicity assessments are performed to determine if a compound can cause damage to the genetic material of cells. Such damage can potentially lead to mutations and cancer. For this compound analogues, a battery of in vitro genotoxicity tests is conducted.
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical. dergipark.org.trresearchgate.net This assay uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test compound is evaluated for its ability to cause a reversion to the wild-type state, allowing the bacteria to grow in a histidine-free medium. The assay is conducted with and without metabolic activation (S9 mix) to account for metabolites that may be genotoxic.
The in vitro micronucleus test is another key assay used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. industrialchemicals.gov.au In this assay, cultured human or mammalian cells are exposed to the test compound, and the frequency of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, is measured.
The chromosomal aberration assay is used to assess the ability of a compound to induce structural and/or numerical changes in chromosomes of cultured mammalian cells. dergipark.org.trresearchgate.net
To specifically investigate oxidative gene damage, the comet assay (single-cell gel electrophoresis) can be employed. nih.govmdpi.com This assay measures DNA strand breaks in individual cells. By incorporating lesion-specific enzymes like formamidopyrimidine DNA glycosylase (FPG), the assay can also detect oxidized DNA bases, providing a sensitive endpoint for oxidative DNA damage. mdpi.com
The table below presents hypothetical data from a genotoxicity assessment of an this compound analogue.
| Assay | Cell/Strain | Metabolic Activation | Result |
| Ames Test | S. typhimurium TA98 | With & Without | Negative |
| Ames Test | S. typhimurium TA100 | With & Without | Negative |
| In Vitro Micronucleus Test | Human Lymphocytes | With & Without | Negative |
| Chromosomal Aberration | CHO Cells | With & Without | Negative |
| Comet Assay (with FPG) | TK6 Cells | N/A | No significant increase in DNA damage |
In vitro models are increasingly being used to predict the potential of a substance to cause skin irritation and sensitization, reducing the need for animal testing. These models utilize reconstructed human epidermis (RhE) tissues.
For skin irritation, RhE models are exposed to the test compound, and cell viability is assessed. A significant reduction in cell viability below a certain threshold indicates that the compound is an irritant.
For skin sensitization, in vitro assays focus on the key events in the adverse outcome pathway. These can include assays that measure peptide reactivity, keratinocyte activation, and dendritic cell activation. While in vivo studies are often still required for regulatory purposes, these in vitro methods provide valuable screening data. fda.gov
High-throughput screening (HTS) allows for the rapid assessment of a large number of compounds for various toxicity endpoints. nih.govspringernature.com For this compound analogues, HTS can be used to profile compounds against a panel of cell-based assays that measure cytotoxicity, genotoxicity, and other specific mechanisms of toxicity. This approach enables the early identification of potentially problematic compounds and helps in prioritizing candidates for further development. Libraries of compounds, including those with piperazine (B1678402) scaffolds, are often screened to identify potential leads for various therapeutic targets. nih.gov
In Vivo Toxicological Study Designs
In vivo studies in animal models are essential for understanding the systemic effects of a compound and for regulatory submission. These studies are designed to evaluate the toxicity of this compound analogues after acute and repeated administration.
Acute toxicity studies are designed to determine the effects of a single high dose of a substance. industrialchemicals.gov.au These studies help in identifying the target organs of toxicity and in determining the median lethal dose (LD50). However, modern approaches focus on using fewer animals and obtaining more information on the dose-response relationship.
Repeated dose toxicity studies are conducted to evaluate the effects of a substance after prolonged exposure. chemsafetypro.comeuropa.eu These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. chemsafetypro.com The duration of these studies can range from 28 days to several months, depending on the intended clinical use of the compound.
In a typical repeated dose study, the compound is administered daily to groups of rodents (e.g., rats) and a non-rodent species (e.g., dogs) at three or more dose levels. A control group receives the vehicle only. Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and effects on hematology, clinical chemistry, and urinalysis parameters. europa.eu At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross and microscopic changes.
The following table provides a general outline for a 28-day repeated dose oral toxicity study in rats for an this compound analogue.
| Parameter | Description |
| Test System | Species: Sprague-Dawley rats; Sex: Male and Female |
| Group Size | 10 animals/sex/group |
| Dose Levels | Control (vehicle), Low, Mid, High |
| Administration | Daily oral gavage for 28 days |
| Observations | Mortality, clinical signs, body weight, food consumption |
| Clinical Pathology | Hematology, clinical chemistry, urinalysis (at termination) |
| Pathology | Full necropsy, organ weights, histopathology of selected tissues |
Assessment of Organ-Level Effects and Systemic Toxicity
The toxicological assessment of analogues of this compound, particularly those containing the piperazine moiety, involves a comprehensive evaluation of potential organ-level effects and systemic toxicity. Due to the limited availability of specific data for every new analogue, toxicological evaluations often rely on data from structurally related compounds, a practice known as read-across. nih.gov The systemic toxicity of piperazine salts, for instance, is generally considered to be associated with the parent piperazine compound. industrialchemicals.gov.au
Standard toxicological assessments for these analogues typically begin with in vivo studies in animal models to identify target organs and characterize the nature of any toxicity. These studies, such as repeated dose toxicity studies (e.g., 90-day studies in rats), are designed to observe the effects of prolonged or repeated exposure. industrialchemicals.gov.au For piperazine and its derivatives, the nervous system has been identified as a key target. Human case reports have shown that exposure to high doses of piperazine can induce severe neurotoxic symptoms, establishing a Lowest Observed Adverse Effect Level (LOAEL) for acute exposure based on these effects. industrialchemicals.gov.auindustrialchemicals.gov.au Similarly, signs of neurotoxicity like convulsions, ataxia (loss of coordination), and decreased activity have been noted in animal studies. industrialchemicals.gov.au
Beyond neurotoxicity, other organ systems are also evaluated. Hepatotoxicity is a concern for some piperazine derivatives. A gene array study on rat hepatocytes exposed to four different piperazine designer drugs revealed a common pathway of toxicity involving the up-regulation of key enzymes in cholesterol biosynthesis, suggesting a risk of phospholipidosis and steatosis (fatty liver). nih.gov Other observed effects in animal studies for piperazine analogues include renal and hepatic changes, as well as effects on the hematopoietic system. The reproducibility of these organ-level effects across different studies is a critical aspect of risk assessment, with analyses showing that variability in effect levels can be quantified to better inform the predictive power of new approach methodologies (NAMs). nih.gov
| Organ/System | Observed Effects in Piperazine Analogues | Methodology/Observation Type | Reference |
|---|---|---|---|
| Central Nervous System | Neurotoxicity, convulsions, ataxia, tremors, apathy | Human case reports; In vivo animal studies (acute and repeated dose) | industrialchemicals.gov.auindustrialchemicals.gov.au |
| Hepatic System (Liver) | Up-regulation of cholesterol biosynthesis enzymes, potential for steatosis | In vitro gene array study with rat hepatocytes | nih.gov |
| Dermal/Skin | Skin sensitization (allergic reaction), skin burns (for parent piperazine) | Hazard classification data; In vivo animal studies (dermal application) | industrialchemicals.gov.auindustrialchemicals.gov.au |
| Respiratory System | Respiratory sensitization (allergy/asthma symptoms), respiratory irritation | Hazard classification data | industrialchemicals.gov.auindustrialchemicals.gov.au |
Integration of In Vitro and In Vivo Data for Risk Assessment
A significant challenge and area of advancement in toxicology is the effective integration of in vitro (test-tube) and in vivo (whole-animal) data to conduct human health risk assessments. altex.org For novel compounds like this compound analogues, where extensive animal testing is resource-intensive, this integration is crucial. The primary framework for this is known as In Vitro to In Vivo Extrapolation (IVIVE). nih.govresearchgate.net IVIVE uses data from in vitro assays to predict the concentrations at which a chemical might cause effects in a whole organism. nih.gov
The IVIVE process involves several key steps. First, in vitro assays using cells or organoids (ideally of human origin) are used to determine the concentration of a chemical that elicits a biological response (a bioactivity concentration). nih.gov This provides mechanistic data on how the compound interacts with biological systems at a cellular level. altex.org However, this in vitro concentration does not directly translate to an external dose in a human or animal. nih.gov
To bridge this gap, computational modeling is employed. nih.gov Pharmacokinetic models, such as physiologically based pharmacokinetic (PBPK) models, are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of the chemical in the body. nih.gov These models can convert an effective in vitro concentration into an equivalent external dose in an intact organism, which is essential for risk assessment. nih.govnih.gov This approach allows researchers to leverage high-throughput in vitro screening data to prioritize chemicals for further testing and to better predict human health risks without relying solely on traditional animal studies. nih.gov
| Step | Description | Objective | Key Methodologies |
|---|---|---|---|
| 1. In Vitro Bioactivity Assessment | Conducting high-throughput screening or other in vitro assays using human or animal cells to identify concentrations causing biological pathway perturbations. | Determine the concentration-response relationship and identify points of departure (PoD) in a simplified biological system. | Cell-based assays, organoid cultures, gene expression arrays. nih.gov |
| 2. In Vitro Dosimetry | Adjusting the nominal concentration in the in vitro system to account for factors like binding to plastics or media components, and determining the actual cellular concentration. | Refine the in vitro dose metric to better reflect the biologically effective dose at the cellular level. | In vitro kinetic models. researchgate.net |
| 3. Pharmacokinetic Modeling | Using computational models to simulate the ADME properties of the chemical in a whole organism. | Relate the internal tissue or plasma concentration of the chemical to an external exposure dose. | Physiologically Based Pharmacokinetic (PBPK) models, Quantitative Structure–Activity Relationship (QSAR) models. nih.gov |
| 4. In Vivo Dose Prediction | Combining the in vitro bioactivity data with the pharmacokinetic model to estimate the external dose that would lead to the observed in vitro effects. | Extrapolate in vitro findings to a whole-organism level to inform safety assessments and compare with potential human exposure scenarios. | IVIVE computational frameworks. nih.govnih.gov |
Future Directions and Translational Research in N Cyclopropyl 2 Piperazin 1 Ylacetamide Chemistry
Emerging Synthetic Routes and Green Chemistry Innovations
The synthesis of piperazine (B1678402) derivatives, including N-cyclopropyl-2-piperazin-1-ylacetamide, is undergoing a significant evolution, driven by the dual needs for efficiency and sustainability. Traditional multi-step syntheses are gradually being supplanted by more sophisticated and environmentally benign methodologies.
Recent advances have focused on the C–H functionalization of the piperazine ring, a strategy that allows for the direct introduction of substituents onto the carbon skeleton, thereby expanding structural diversity beyond the typical N-substitution. nih.govnih.gov This approach circumvents the need for pre-functionalized starting materials, which are often limited in availability. nih.gov Photoredox catalysis, in particular, has emerged as a powerful green chemistry tool. nih.gov It enables reactions under mild conditions and can utilize organic photocatalysts, which are more sustainable alternatives to costly and potentially toxic transition metals. nih.gov
Another key area of innovation is the development of one-pot and multicomponent reactions. These strategies improve process efficiency by reducing the number of intermediate purification steps, saving time, solvents, and energy. For instance, simplified one-pot procedures for creating monosubstituted piperazines have been developed using heterogeneous catalysts that can be easily recovered and reused, aligning with green chemistry principles. nih.gov
Future synthetic efforts for this compound and its analogues will likely focus on:
Flow Chemistry: Transitioning from batch to continuous flow processes can enhance safety, scalability, and consistency.
Biocatalysis: The use of enzymes to catalyze specific reactions can offer high selectivity and reduce the environmental impact of chemical synthesis.
Novel Catalytic Systems: Exploration of new catalysts, including earth-abundant metals and organic catalysts, will continue to be a priority to make syntheses more economical and sustainable. nih.gov
| Synthetic Approach | Key Advantages | Relevance to Green Chemistry |
| C-H Functionalization | Direct modification of the piperazine core, increases structural diversity. | Reduces need for pre-functionalized starting materials, improves atom economy. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Can utilize sustainable organic photocatalysts, avoiding heavy metals. nih.gov |
| One-Pot Synthesis | Reduces reaction steps, minimizes waste from purification. | Improves overall process efficiency and reduces solvent usage. nih.gov |
| Heterogeneous Catalysis | Easy separation and reuse of the catalyst. | Minimizes catalyst waste and improves cost-effectiveness. nih.gov |
Advanced Computational and Machine Learning Applications in Drug Design
Computational tools are becoming indispensable in the rational design of new drug candidates. For derivatives of this compound, in silico methods can significantly accelerate the discovery process by predicting molecular properties and biological activities, thereby prioritizing the synthesis of the most promising compounds.
Pharmacophore modeling and virtual screening are used to identify new molecules that fit the binding requirements of a specific biological target. nih.gov This is followed by molecular docking , which predicts the binding orientation and affinity of a ligand to its target protein, providing insights into potential interactions at the molecular level. precisionformedicine.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For piperazine derivatives, 2D- and 3D-QSAR models can help identify key structural features that influence potency and selectivity. nih.gov These models guide the modification of the lead compound, this compound, to enhance its therapeutic properties.
Machine learning (ML) and artificial intelligence (AI) are poised to further revolutionize this field. ML algorithms can be trained on large datasets of chemical structures and biological data to:
Predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov
Identify potential off-target effects and toxicity.
Generate novel molecular structures with desired characteristics.
The integration of these computational approaches creates a powerful drug design pipeline, enabling a more targeted and efficient exploration of the chemical space around the this compound scaffold.
Development of Next-Generation Analogues with Optimized Pharmacological Profiles
The development of next-generation analogues of this compound hinges on a deep understanding of its structure-activity relationships (SAR). The piperazine scaffold is considered a "privileged" structure in medicinal chemistry because it can interact with multiple biological targets and often imparts favorable pharmacokinetic properties. nih.govnih.gov
Systematic modifications to the core structure can be made to optimize its pharmacological profile. Key areas for modification include:
The Cyclopropyl (B3062369) Group: Alterations to this group could influence binding affinity and metabolic stability.
The Piperazine Ring: Substitution on the second nitrogen atom is a common strategy to modulate activity and selectivity. Introducing different aryl or alkyl groups can drastically change the molecule's interaction with its target. mdpi.com
The Acetamide (B32628) Linker: The length and nature of the linker can be adjusted to achieve the optimal orientation of the key pharmacophoric elements within the target's binding site. nih.gov
For example, studies on other piperazine derivatives have shown that replacing a piperazine ring with a piperidine (B6355638) moiety can significantly alter receptor affinity and selectivity, highlighting the impact of subtle structural changes. nih.govcuestionesdefisioterapia.com Similarly, the addition of specific substituents, such as electron-withdrawing groups, has been shown to enhance the antimicrobial activity of some piperazine compounds. cuestionesdefisioterapia.com
The goal of these optimization efforts is to produce analogues with:
Enhanced Potency: Stronger interaction with the desired biological target.
Improved Selectivity: Reduced binding to off-targets, which can minimize side effects.
Favorable Pharmacokinetics: Better absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability and duration of action. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
The piperazine moiety is a key component in a vast number of FDA-approved drugs, demonstrating its therapeutic versatility across a wide range of diseases. chemspider.com Piperazine derivatives have shown pharmacological activity as anticancer, antidepressant, antipsychotic, anti-inflammatory, antimicrobial, and antiviral agents. nih.govchemspider.comcrownbio.com This broad spectrum of activity suggests that this compound and its future analogues could be investigated for novel therapeutic applications.
Potential new therapeutic areas for exploration include:
Oncology: Many piperazine derivatives exhibit cytotoxic effects against various cancer cell lines by interacting with molecular targets involved in cancer progression. crownbio.com Some have been shown to inhibit cell growth and induce apoptosis. chemspider.com
Central Nervous System (CNS) Disorders: The piperazine scaffold is prevalent in drugs targeting CNS receptors. precisionformedicine.commdpi.com Derivatives can be designed to modulate neurotransmitter pathways, making them candidates for treating depression, anxiety, and neurodegenerative diseases. chemspider.commdpi.com
Infectious Diseases: The rise of antimicrobial resistance necessitates the development of new antibiotics. Piperazine-based compounds have demonstrated potent antibacterial and antifungal activity, making this a promising area for future research. mdpi.com
Inflammatory Diseases: Certain arylpiperazine derivatives have shown anti-inflammatory properties, suggesting a potential role in treating chronic inflammatory conditions. crownbio.com
The exploration of new targets will be facilitated by screening campaigns of compound libraries derived from the this compound scaffold against a wide array of biological assays.
| Therapeutic Area | Rationale for Piperazine-Based Compounds | Potential Mechanisms of Action |
| Oncology | Proven cytotoxic effects of many piperazine derivatives. crownbio.com | Interaction with kinases, tubulin polymerization, induction of apoptosis. chemspider.comcrownbio.com |
| CNS Disorders | Piperazine is a common scaffold in CNS-active drugs. precisionformedicine.comchemspider.com | Modulation of monoamine pathways, interaction with sigma receptors. precisionformedicine.comchemspider.com |
| Infectious Diseases | Documented antibacterial and antifungal properties. mdpi.com | Disruption of microbial cell membranes or enzymes. |
| Anti-Inflammatory | Known anti-inflammatory activity of some derivatives. crownbio.com | Inhibition of inflammatory pathways and mediators. |
Biomarker Discovery and Pharmacodynamic Studies
To facilitate the clinical translation of novel this compound analogues, the identification and validation of biomarkers are crucial. Biomarkers can provide objective measures of a drug's effect on the body and its target, playing a vital role throughout the drug development process. researchgate.net
Pharmacodynamic (PD) biomarkers are particularly important in early-phase clinical trials. They can provide proof of mechanism by confirming that the drug is engaging its intended biological target and eliciting the expected downstream effects. nih.gov For a novel analogue, PD studies might involve:
Target Occupancy Assays: Using techniques like positron emission tomography (PET) imaging to measure the extent to which the drug binds to its receptor in the brain or other tissues.
Measurement of Downstream Signaling: Quantifying changes in the levels of proteins or other molecules in pathways modulated by the drug's target. chemspider.com
Functional Assessments: In CNS drug development, this could involve neuroimaging techniques (e.g., fMRI) or electroencephalography (EEG) to assess changes in brain activity. researchgate.net
Predictive biomarkers can help identify patient populations most likely to respond to treatment, enabling a more personalized medicine approach. nih.gov For instance, if an analogue is developed as an anticancer agent, a specific genetic mutation in the tumor could serve as a predictive biomarker.
The discovery of relevant biomarkers for this compound derivatives will require a deep understanding of their mechanism of action and will be essential for designing efficient and informative clinical trials.
Challenges and Opportunities in the Drug Discovery Pipeline for Piperazine-Based Compounds
Despite the success of piperazine-based drugs, their development is not without challenges. A primary hurdle has been the lack of structural diversity, with approximately 80% of piperazine-containing drugs having substituents only at the nitrogen atoms. nih.gov This limits the exploration of the chemical space and the fine-tuning of pharmacological properties. The development of new synthetic methods, such as C-H functionalization, presents a significant opportunity to overcome this limitation. nih.gov
Another challenge lies in the potential for off-target effects, as the piperazine scaffold can interact with multiple receptors. This can lead to unwanted side effects. However, this promiscuity also represents an opportunity for developing multi-target drugs, which can be beneficial for complex diseases. The key is to achieve a desired selectivity profile through rational drug design, guided by computational methods and extensive SAR studies.
The drug discovery pipeline for piperazine-based compounds like this compound also faces general challenges such as ensuring adequate blood-brain barrier penetration for CNS targets and optimizing ADME properties to achieve a suitable clinical candidate. cuestionesdefisioterapia.com
The opportunities, however, are substantial. The piperazine ring is a well-validated scaffold in medicinal chemistry, and its presence in numerous approved drugs provides a strong foundation for future discovery efforts. The versatility of the piperazine core, combined with emerging technologies in synthesis and computational design, creates a fertile ground for the development of the next generation of innovative medicines based on the this compound structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopropyl-2-piperazin-1-ylacetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropylamine can react with activated esters of piperazine derivatives under reflux in anhydrous solvents (e.g., DMF or THF). Key intermediates, such as 2-chloroacetamide precursors, are purified via column chromatography and characterized using NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Reaction progress is monitored by TLC or HPLC .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous piperazine-acetamide compounds:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particulates.
- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. No carcinogenicity is reported for similar compounds, but mutagenicity screening (e.g., Ames test) is advised for derivatives .
Q. How can researchers validate the purity and stability of this compound in experimental setups?
- Methodological Answer :
- Purity : Assess via HPLC with UV detection (λ = 210–254 nm) and a C18 column; compare retention times against standards.
- Stability : Conduct accelerated stability studies under varied pH, temperature, and light conditions. Use LC-MS to detect degradation products .
Advanced Research Questions
Q. How can contradictions in pharmacological data for this compound analogs be resolved?
- Methodological Answer : Discrepancies (e.g., receptor binding vs. in vivo efficacy) may arise from:
- Assay variability : Standardize protocols using reference compounds (e.g., serotonin receptor antagonists) and validate with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
- Metabolic instability : Perform hepatic microsome assays to identify metabolic hotspots. Modify the cyclopropyl or piperazine moieties to enhance metabolic stability .
Q. What strategies optimize the selectivity of this compound derivatives for target receptors?
- Methodological Answer :
- Molecular docking : Use X-ray crystallography or cryo-EM structures of target receptors (e.g., 5-HT₁A) to guide substituent placement.
- SAR studies : Systematically vary the cyclopropyl group (e.g., substituents, ring size) and piperazine linkage (e.g., alkyl vs. aryl spacers). Test selectivity panels against off-target receptors (e.g., dopamine D₂, adrenergic α₁) .
Q. How can researchers address low yield in the final step of this compound synthesis?
- Methodological Answer : Low yields often result from:
- Steric hindrance : Replace bulky protecting groups (e.g., Boc) with trifluoroacetyl, which is easier to remove.
- Side reactions : Optimize reaction temperature and catalyst (e.g., switch from Pd/C to Buchwald-Hartwig conditions for C–N coupling). Monitor by in situ FTIR to detect intermediate formation .
Q. What analytical techniques are critical for elucidating the mechanism of action of this compound in neurological models?
- Methodological Answer :
- In vitro : Use patch-clamp electrophysiology to study ion channel modulation.
- In vivo : Employ microdialysis paired with LC-MS/MS to measure neurotransmitter levels (e.g., serotonin, dopamine) in rodent brain regions.
- Imaging : Utilize PET tracers (e.g., [¹¹C]-labeled analogs) for receptor occupancy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
